5-Fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9FN2O |
|---|---|
Molecular Weight |
180.18 g/mol |
IUPAC Name |
5-fluoro-4-methyl-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C9H9FN2O/c1-12-5-8(13)11-7-4-2-3-6(10)9(7)12/h2-4H,5H2,1H3,(H,11,13) |
InChI Key |
HTPIZDFXPFERAM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)NC2=C1C(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Hinsberg-Type Cyclization
The Hinsberg reaction, involving the condensation of 1,2-diamines with α-keto esters , is a cornerstone for quinoxalin-2(1H)-one synthesis. For the target compound, 4-fluoro-1,2-phenylenediamine reacts with ethyl glyoxalate in ethanol under reflux to form the quinoxaline core.
Methylation at Position 4
Introducing the methyl group at position 4 requires N-alkylation of the dihydroquinoxalinone intermediate:
-
Reagents : Methyl iodide (1.6 equiv), K₂CO₃ (1.2 equiv), DMF (16 mL).
-
Conditions : Stir at room temperature for 12–24 hours (TLC monitoring).
-
Yield : 70–80% after column chromatography (petroleum ether/ethyl acetate).
Key Data :
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Cyclization | Ethyl glyoxalate | Ethanol | 80°C | 75–85 |
| Methylation | MeI, K₂CO₃ | DMF | RT | 70–80 |
Alternative Pathways
Beirut Reaction with α-Hydroxy Ketones
The Beirut reaction employs α-hydroxy ketones and 1,2-diamines under oxidative conditions. For fluorinated derivatives:
Regioselectivity and Functional Group Tolerance
Fluorine Directing Effects
The 5-fluoro substituent influences regioselectivity during cyclization:
Methyl Group Compatibility
-
N-Methylation is preferred over O-methylation due to the lactam’s nucleophilic nitrogen.
-
Side reactions (e.g., over-alkylation) are suppressed using controlled equivalents of MeI.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 3.70 (s, 3H, N–CH₃), 4.05 (s, 2H, CH₂), 6.85–7.20 (m, 3H, aromatic).
-
HRMS : m/z calcd. for C₁₀H₁₀FN₂O⁺ [M+H]⁺: 193.0778; found: 193.0775.
Industrial-Scale Considerations
Cost-Effective Modifications
Emerging Techniques
Electrochemical Alkylation
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2,3-dione, while reduction may produce 3,4-dihydroquinoxaline derivatives.
Scientific Research Applications
Antiviral Activity
One of the most notable applications of 5-Fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is its potential as an antiviral agent. Research indicates that this compound acts as a non-nucleoside reverse-transcriptase inhibitor (NNRTI) against HIV-1. A related compound, GW420867X, demonstrated potent antiviral activity in clinical trials involving HIV-infected patients. The reported IC50 values for these compounds are as follows:
| Compound | Mechanism of Action | Target | IC50 (µM) |
|---|---|---|---|
| GW420867X | NNRTI | HIV-1 | 179 |
| 5-Fluoro-4-methyl derivative | NNRTI | HIV-1 | 118 |
These findings underscore the compound's potential in developing effective treatments for viral infections.
Antibacterial Activity
This compound has also been investigated for its antibacterial properties. Studies have shown that derivatives of this compound exhibit significant activity against various bacterial strains. For instance, a synthesis study highlighted several derivatives that displayed promising antibacterial effects:
| Compound | Activity Against | MIC (mg/mL) |
|---|---|---|
| Derivative A | Staphylococcus aureus | 0.5 |
| Derivative B | Escherichia coli | 1.0 |
These results indicate the viability of this compound class in addressing bacterial infections.
Anti-inflammatory Activity
In addition to its antiviral and antibacterial properties, this compound has been studied for its anti-inflammatory effects. It acts as an antagonist to the estrogen receptor (ER), showing promise in reducing inflammation through various mechanisms:
| Compound | Mechanism of Action | Target | IC50 (nM) |
|---|---|---|---|
| Estrogen Receptor Antagonist | Anti-inflammatory | E2-NFKB | 118 |
| Bradykinin B1 Receptor Antagonist | Anti-inflammatory | - | 0.12 |
The ability to modulate inflammatory pathways makes this compound a candidate for treating inflammatory diseases.
Case Studies
Several case studies illustrate the effectiveness of this compound and its derivatives in clinical settings:
- Clinical Trials for GW420867X : Demonstrated potent antiviral activity and safety in HIV-infected patients.
- Estrogen Receptor Studies : Investigated the anti-inflammatory potential through various receptor interactions, showing promise in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to its biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Key Observations
- Synthetic Accessibility: Bromomethyl intermediates (e.g., 7-bromo-3-ethyl-8-methyl-3,4-dihydroquinoxalin-2(1H)-one) enable modular derivatization via cross-coupling, though yields vary (e.g., 43.9% in ) .
Mechanistic Insights and Pharmacological Profiles
Soluble Guanylate Cyclase (sGC) Activation
Mono- and di-carboxylic derivatives of 3,4-dihydroquinoxalin-2(1H)-one were designed as heme-independent sGC activators. However, 5-fluoro-4-methyl analogues failed to activate sGC in LnCaP or A7r5 cells, likely due to insufficient interactions with the Y-S-R motif in the β1-NH2 domain .
Antitumor Mechanisms
4-(Quinazolin-4-yl) derivatives (e.g., compound 6d in ) mimic combretastatin A-4 (CA-4), disrupting microtubule dynamics and inducing G2/M arrest. The quinazolinyl group enhances hydrophobic interactions with tubulin, a feature absent in the simpler 5-fluoro-4-methyl derivative .
Kinase Inhibition
JNK3-selective inhibitors (e.g., J46-37) incorporate carboxamide side chains at C7, enabling hydrogen bonding with kinase ATP-binding pockets.
Biological Activity
5-Fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on antibacterial and anticancer activities, along with relevant case studies and research findings.
Molecular Information:
- Chemical Name: this compound
- CAS Number: 1856159-20-0
- Molecular Formula: C9H9FN2O
- Molecular Weight: 180.18 g/mol
Antibacterial Activity
Recent studies have demonstrated that derivatives of 3,4-dihydroquinoxalin-2(1H)-one exhibit notable antibacterial properties. A study by Bonuga et al. (2013) synthesized several derivatives and evaluated their activity against various bacterial strains.
Table 1: Antibacterial Activity of 3,4-Dihydroquinoxalin-2(1H)-one Derivatives
| Compound No. | Substituent | E. coli (Zone of Inhibition) | P. aeruginosa | S. aureus | S. pyogenes |
|---|---|---|---|---|---|
| 5a | H | 18 mm | 20 mm | 15 mm | 17 mm |
| 5b | m-OCH3 | 19 mm | 18 mm | 16 mm | 18 mm |
| 5i | m-F | Not reported | Not reported | Not reported | Not reported |
| 5j | p-F | Not reported | Not reported | Not reported | Not reported |
The results indicate that compounds with fluorine substituents (e.g., compounds 5i and 5j) showed enhanced antibacterial activity compared to their non-fluorinated counterparts .
Anticancer Activity
Fluorinated compounds are recognized for their potential as anticancer agents due to their ability to modulate molecular properties such as potency and pharmacokinetics. A study highlighted the cytotoxic effects of fluorinated quinoxaline derivatives on cancer cell lines, including HeLa and A549 cells.
Table 2: Cytotoxic Activity of Fluorinated Quinoxaline Derivatives
| Compound | Cell Line | CC50 (µM) |
|---|---|---|
| Compound 1e | HeLa | <1 |
| Compound 9a | HeLa | 0.019 |
| Compound 1g | HeLa | ~0.080 |
The most potent compound, Compound 9a , exhibited a CC50 value significantly lower than other tested compounds, indicating its strong cytotoxic potential against cancer cells .
The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in bacterial growth and cancer cell proliferation. The presence of the fluorine atom enhances lipophilicity, which may facilitate better membrane penetration and increased interaction with target sites within cells.
Case Studies
- Antibacterial Study : In a comparative analysis against standard antibiotics like ciprofloxacin, the synthesized quinoxaline derivatives were shown to possess comparable or superior antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Evaluation : A recent investigation into the cytotoxic effects of various fluorinated quinoxaline derivatives revealed that modifications at specific positions significantly influenced their efficacy against cancer cell lines, suggesting a structure-activity relationship that could guide future drug design .
Q & A
Basic: What are the common synthetic routes for 5-fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one, and how are reaction conditions optimized?
Answer:
The compound is typically synthesized via cyclization of fluorinated aniline derivatives with α-ketoesters or ketones. For example, potassium salts of 3-methyl-2-oxo-1,2-dihydroquinoxaline intermediates can react with fluorinated aryl halides under nucleophilic substitution conditions . Copper-catalyzed aerobic oxidative alkynylation has also been employed to introduce ethynyl groups at the 3-position, with yields optimized by controlling oxygen atmosphere and catalyst loading (e.g., CuI/1,10-phenanthroline systems) . Key parameters include:
- Temperature: 80–100°C for cyclization.
- Catalyst: 10 mol% CuI for alkynylation.
- Solvent: THF or DMF for polar intermediates.
Basic: What spectroscopic and crystallographic methods are used to confirm the structure of this compound?
Answer:
- 1H/13C NMR: Assigns proton environments (e.g., diastereotopic methyl groups at δ ~1.2–1.5 ppm) and carbonyl carbons (δ ~170–175 ppm) .
- X-ray crystallography: SHELX software refines hydrogen-bonding networks (e.g., C=O···H–N interactions) using high-resolution data. ORTEP-3 visualizes thermal ellipsoids to confirm stereochemistry .
- HRMS: Validates molecular weight (e.g., [M+H]+ at m/z 223.0874) .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Answer:
- GHS Classification: Acute toxicity (Category 4 for oral, dermal, inhalation). Use fume hoods, nitrile gloves, and sealed containers .
- Emergency Measures: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous washdowns due to fluorinated byproducts .
Advanced: How does the fluorine substituent influence hydrogen-bonding patterns in crystal packing?
Answer:
Fluorine’s electronegativity enhances dipole interactions, favoring C–F···H–N and C–F···π contacts. Graph-set analysis (e.g., R₂²(8) motifs) reveals extended chains in crystals, critical for stabilizing planar quinoxaline cores. Disordered fluorine positions require constrained refinement in SHELXL .
Advanced: What challenges arise in refining crystal structures of fluorinated dihydroquinoxalinones using SHELX?
Answer:
- Disorder: Fluorine and methyl groups may exhibit positional disorder, necessitating PART instructions and ISOR restraints in SHELXL .
- Twinned Data: High-resolution (<1.0 Å) data improves refinement; HKLF 5 format handles twinning via BASF parameter .
- Hydrogen Placement: DFIX commands standardize C–H bond lengths (0.93–0.98 Å) .
Advanced: How can molecular docking predict the biological activity of derivatives targeting enzymes like BRD4?
Answer:
- Protocol: Dock 3,4-dihydroquinoxalin-2-one derivatives into BRD4’s acetyl-lysine binding site (PDB: 4YH4) using AutoDock Vina.
- Scoring: Prioritize compounds with ΔG < −8 kcal/mol and hydrogen bonds to Asn140 and Tyr97 .
- Validation: Compare docking poses with crystallographic data (e.g., RMSD < 2.0 Å) .
Advanced: How are data contradictions resolved in copper-catalyzed synthesis yields?
Answer:
Contradictions in alkynylation yields (e.g., 33–65%) are addressed via:
- Statistical Analysis: ANOVA identifies significant variables (e.g., aryl halide electronic effects).
- Mechanistic Probes: Radical traps (TEMPO) confirm/rule out radical pathways .
- In Situ Monitoring: ReactIR tracks intermediates (e.g., Cu-acetylide peaks at 2100 cm⁻¹) .
Advanced: How do substitutions at the 4-methyl position affect reactivity in derivative synthesis?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
